(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The presence of the hydrazone functional group suggests that it might have been synthesized from a ketone or aldehyde precursor . The ethoxybenzylidene group indicates a benzene ring substituted with an ethoxy group, which could contribute to the compound’s physical and chemical properties.
Chemical Reactions Analysis
Hydrazones are known to undergo tautomerization, a type of isomerization where protons shift positions. They can also participate in various organic reactions, such as the Wolff-Kishner reduction .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has explored the anticancer activities of thiazole derivatives, including compounds similar to (Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide. For instance, a study by Bekircan et al. (2008) synthesized various arylidene hydrazides, demonstrating their potential against a wide array of cancer types, including lung, colon, breast, and leukemia cancers. These findings suggest the relevance of thiazole derivatives in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition for Neurodegenerative Diseases
The potential of thiazole derivatives in treating neurodegenerative diseases has been explored. Arfan et al. (2018) synthesized a series of S-alkylated triazole-thiols, demonstrating notable cholinesterase inhibitory potential. This finding is relevant to the treatment of diseases like Alzheimer's, where enzyme inhibition can be a key therapeutic strategy (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018).
Antimicrobial and Antibacterial Properties
Thiazole derivatives, similar to the compound , have been studied for their antimicrobial properties. Kumar et al. (2011) synthesized a series of hydrazides with notable in vitro antimicrobial activity, highlighting the potential of thiazole derivatives in combating microbial infections (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).
Tyrosine Kinase Inhibition for Cancer Therapy
Thiazole derivatives have been investigated for their ability to inhibit tyrosine-specific protein kinases, a potential strategy in cancer therapy. Shiraishi et al. (1987) found that certain thiazole compounds specifically inhibit tyrosine kinases, suggesting their potential in targeted cancer treatments (Shiraishi, Domoto, Imai, Shimada, & Watanabe, 1987).
Antioxidant Properties
The antioxidant capabilities of thiazole derivatives have been a subject of interest. Sokmen et al. (2014) explored the antioxidant activities of certain thiazole compounds, indicating their potential use in oxidative stress-related conditions (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Antibacterial Activity Against Various Strains
The antibacterial efficacy of thiazole derivatives has been tested against different bacterial strains. Hassan et al. (2013) found that certain thiazole compounds exhibited significant antibacterial activity, highlighting their potential in antibiotic development (Hassan, Ibrahim, El-Sheref, Abdel‐Aziz, Bräse, & Nieger, 2013).
Eigenschaften
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS.BrH/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15;/h3-13H,2H2,1H3,(H,20,21);1H/b19-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXCNWWLUJMIE-NNTHFVATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.